8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE
Overview
Description
8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound characterized by its unique structure, which includes oxazole and purine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps, typically starting with the preparation of the oxazole and purine intermediates. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methylphenyl Group: This step involves the use of Friedel-Crafts alkylation or acylation reactions.
Formation of the Purine Ring: This can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Final Coupling: The oxazole and purine intermediates are coupled using a thiol-based reagent to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE can be compared with other similar compounds, such as:
8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-THIONE: Differing by the presence of a thione group instead of a ketone.
8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ALDEHYDE: Differing by the presence of an aldehyde group instead of a ketone.
Properties
IUPAC Name |
8-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-9-(4-methylphenyl)-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-14-4-8-17(9-5-14)23-27-19(16(3)31-23)12-32-24-28-20-21(25-13-26-22(20)30)29(24)18-10-6-15(2)7-11-18/h4-11,13H,12H2,1-3H3,(H,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMIWWZOCSYGKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(N3C5=CC=C(C=C5)C)N=CNC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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